2-Benzoxazolinone

Catalog No.
S580540
CAS No.
59-49-4
M.F
C7H5NO2
M. Wt
135.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzoxazolinone

CAS Number

59-49-4

Product Name

2-Benzoxazolinone

IUPAC Name

3H-1,3-benzoxazol-2-one

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C7H5NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)

InChI Key

ASSKVPFEZFQQNQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)O2

Solubility

20.3 [ug/mL]

Synonyms

2-benzoxazolinone, benzoxalinone, benzoxazolin-2(3H)-one, benzoxazolin-2-one, benzoxazolone, benzoxazolone zinc salt, benzoxazolone-2

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)O2

Drug Discovery and Development

  • Aldehyde Reductase Inhibitors: Research suggests that 2-benzoxazolinone derivatives can act as inhibitors of the enzyme aldehyde reductase (ALR2) []. This enzyme plays a role in diabetic complications, and its inhibition may offer therapeutic benefits in managing these conditions. Studies have shown that specific 2-benzoxazolinone derivatives exhibit promising antioxidant and anti-glycation end product (AGE) formation properties, potentially mitigating diabetic complications [].
  • Analgesic Properties: Some studies have explored the potential of 2-benzoxazolinone derivatives as analgesics (pain relievers) []. However, further research is needed to determine the efficacy and safety of these compounds for pain management.

Environmental Research

  • Biotransformation by Endophytic Fungi: Studies have investigated the biotransformation (metabolic breakdown) of 2-benzoxazolinone by endophytic fungi, which are microorganisms that live inside plants []. Understanding this process can provide insights into the natural degradation of these compounds in the environment.

Molecular Structure Analysis

The key feature of 2-benzoxazolinone's structure is the presence of the benzoxazolinone ring. This five-membered heterocyclic ring has an oxygen atom at position 2 and a nitrogen atom at position 3, both attached to the benzene ring. The presence of the electronegative oxygen and nitrogen atoms can influence the electronic properties of the molecule, making it slightly polar [].


Chemical Reactions Analysis

Synthesis

Several methods exist for synthesizing 2-benzoxazolinone. A common method involves the cyclization of o-aminophenol with formic acid [].

C6H4(OH)(NH2) + HCOOH -> C7H5NO2 + H2Oo-Aminophenol  + Formic acid -> 2-Benzoxazolinone + Water

Other Reactions

Derivatives of 2-benzoxazolinone can be obtained through various reactions, including alkylation, acylation, and halogenation. These derivatives often exhibit interesting biological activities [].


Physical And Chemical Properties Analysis

  • CAS Number: 59-49-4 []
  • Molecular Formula: C7H5NO2 []
  • Molecular Weight: 135.12 g/mol []
  • Melting Point: 162-164 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dimethylformamide []
  • Stability: Stable under ambient conditions []

The primary area of research for 2-benzoxazolinone focuses on its allelopathic properties. Studies suggest BOA can inhibit the germination and early growth of certain plants []. The exact mechanism remains under investigation, but it might involve disrupting cell division or affecting specific enzyme activities in the target plants [].

Physical Description

Solid

XLogP3

1.2

Boiling Point

335.0 °C

LogP

1.16 (LogP)
1.16

Melting Point

138.0 °C
141-142°C

UNII

3X996Q809V

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59-49-4

Wikipedia

Benzoxazolone

General Manufacturing Information

2(3H)-Benzoxazolone: ACTIVE

Dates

Modify: 2023-08-15

In silico guided design of non-covalent inhibitors of DprE1: synthesis and biological evaluation

H Verma, S Choudhary, M Kumar, O Silakari
PMID: 33784906   DOI: 10.1080/1062936X.2021.1900390

Abstract

DprE1 is a potential target of resistant tuberculosis (TB), especially multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB. 2-benzoxazolinone is a closely related bioisostere of some scaffolds such as benzoxazoles, benzimidazole, benzothiazolinone, and benzothiazoles that have been previously explored against DprE1. Thus, a ligand-based quantitative pharmacophore model (AHRR.8) of DprE1 was developed and this pharmacophore model was utilized in activity profiling of some 2-benzoxazolinones from an in-house database using virtual screening. Obtained hits were subject to molecular docking, molecular dynamics (MD), and MM/GBSA calculations, which resulted in benzoyl-substituted derivatives of 2-benzoxazolinone showing strong interactions with the key amino acid residues in the active site of DprE1. Based on in silico results, the top five hits were duly synthesized and evaluated against the XDR-TB strain. This study is an initial effort to explore 2-benzoxazolinones against XDR-TB, which can be submitted further to lead optimization for refining the results.


Deconstruction - Reconstruction: Analysis of the Crucial Structural Elements of GluN2B-Selective, Negative Allosteric NMDA Receptor Modulators with 3-Benzazepine Scaffold

Nadine Ritter, Marvin Korff, Alexander Markus, Dirk Schepmann, Guiscard Seebohm, Julian A Schreiber, Bernhard Wünsch
PMID: 33656308   DOI: 10.33594/000000335

Abstract

The NMDA receptor plays a key role in the pathogenesis of neurodegenerative disorders including Alzheimer's and Huntington's disease, as well as depression and drug or alcohol dependence. Due to its participation in these pathologies, the development of selective modulators for this ion channel is a promising strategy for rational drug therapy. The prototypical negative allosteric modulator ifenprodil inhibits selectively GluN2B subunit containing NMDA receptors. It was conformationally restricted as 2-methyl-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-1,7-diol, which showed high GluN2B affinity and inhibitory activity. For a better understanding of the relevance of the functional groups and structural elements, the substituents of this 3-benzazepine were removed successively (deconstruction). Then, additional structural elements were introduced (reconstruction) with the aim to analyze, which additional modifications were tolerated by the GluN2B receptor.
The GluN2B affinity was recorded in radioligand receptor binding studies with the radioligand [
H]ifenprodil. The activity of the ligands was determined in two-electrode voltage clamp experiments using Xenopus laevis oocytes transfected with cRNA encoding the GluN1-1a and GluN2B subunits of the NMDA receptor. Docking studies showed the crucial interactions with the NMDA receptor protein.
The deconstruction approach showed that removal of the methyl moiety and the phenolic OH moiety in 7-positon resulted in almost the same GluN2B affinity as the parent 3-benzazepine. A considerably reduced GluN2B affinity was found for the 3-benzazepine without further substituents. However, removal of one or both OH moieties led to considerably reduced NMDA receptor inhibition. Introduction of a NO
moiety or bioisosteric replacement of the phenol by a benzoxazolone resulted in comparable GluN2B affinity, but almost complete loss of inhibitory activity. An O-atom, a carbonyl moiety or a F-atom in the tetramethylene spacer led to 6-7-fold reduced ion channel inhibition.
The results reveal an uncoupling of affinity and activity for the tested 3-benzazepines. Strong inhibition of [
H]ifenprodil binding by a test compound does not necessarily translate into strong inhibition of the ion flux through the NMDA receptor associated ion channel. 3-(4-Phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepine- 1,7-diol (WMS-1410) shows high GluN2B affinity and strong inhibition of the ion channel. Deconstruction by removal of one or both OH moieties reduced the inhibitory activity proving the importance of the OH groups for ion channel blockade. Reconstruction by introduction of various structural elements into the left benzene ring or into the tetramethylene spacer reduced the NMDA receptor inhibition. It can be concluded that these modifications are not able to translate binding into inhibition.


Multifunctional agents based on benzoxazolone as promising therapeutic drugs for diabetic nephropathy

Xin Zhang, Huan Chen, Yanqi Lei, Xiaonan Zhang, Long Xu, Wenchao Liu, Zhenya Fan, Zequn Ma, Zhechang Yin, Lingyun Li, Changjin Zhu, Bing Ma
PMID: 33588177   DOI: 10.1016/j.ejmech.2021.113269

Abstract

Diabetic nephropathy (DN) is resulted from activations of polyol pathway and oxidative stress by abnormal metabolism of glucose, and no specific medication is available. We designed a novel class of benzoxazolone derivatives, and a number of individuals were found to have significant antioxidant activity and inhibition of aldose reductase of the key enzyme in the polyol pathway. The outstanding compound (E)-2-(7-(4-hydroxy-3-methoxystyryl)-2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid was identified to reduce urinary proteins in diabetic mice suggesting an alleviation in the diabetic nephropathy, and this was confirmed by kidney hematoxylin-eosin staining. Further investigations showed blood glucose normalization, declined in the polyol pathway and lipid peroxides, and raised glutathione and superoxide dismutase activity. Thus, we suggest a therapeutic function of the compound for DN which could be attributed to the combination of hypoglycemic, aldose reductase inhibition and antioxidant.


Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI)

Li Tang, Xiao-Hui Gao, Bei Zhao, Jie-Ran Luo, Xin-Yang Shi, Rui Ge, Shu-Rong Ban, Qing-Shan Li
PMID: 33065432   DOI: 10.1016/j.bmc.2020.115733

Abstract

Acute lung injury (ALI) is a pulmonary disease that acts as a severe acute inflammatory response with no specific drugs. iNOS, a catalyst of the excessive production of NO, has been demonstrated to participate in the inflammatory process, and targeting iNOS may be a promising therapeutic pathway to alleviate ALI. In our research, eighteen new disubstituted benzoxazolone derivatives were synthesized, characterized, and evaluated for activity against NO production in an LPS-induced RAW264.7 cell. The results showed that these compounds could obviously inhibit the over-generation of NO and disubstitution at the 4, N-position of the benzoxazolone ring, presenting better potency than substitution only at the 4-position. Among the analogues generated, compounds 2c, 2d, and 3d showed NO inhibitory activity with IC
values of 16.43, 14.72, and 13.44 µM and iNOS inhibitory activity with IC
values of 4.605, 3.342, and 9.733 µM, respectively. Meanwhile, compounds 2c, 2d, and 3d could also inhibit the release of IL-6, IL-1β in vitro and suppress xylene-induced ear edema in vivo to realize anti-inflammatory activity. Furthermore, compound 2d could significantly protect the LPS-induced ALI, presenting as decreased inflammatory cytokines and obvious pathological changes. Immunohistochemistry and molecular modeling demonstrated that compound 2d significantly inhibited the expression of iNOS in vivo and interacted with iNOS through two hydrogen bindings with the MET368 and ILE195 residues of the iNOS protein. These results demonstrated that compound 2d could be a promising lead structure for iNOS inhibitors, with anti-inflammatory activity to treat LPS-induced acute lung injury.


Design, synthesis and biological evaluation of new benzoxazolone/benzothiazolone derivatives as multi-target agents against Alzheimer's disease

Merve Erdogan, Burcu Kilic, Rahsan Ilıkcı Sagkan, Fatma Aksakal, Tugba Ercetin, Hayrettin O Gulcan, Deniz S Dogruer
PMID: 33395623   DOI: 10.1016/j.ejmech.2020.113124

Abstract

In this study, four series of compounds with benzoxazolone and benzothiazolone cores were designed, synthesized and evaluated as multifunctional agents against Alzheimer's disease (AD). Additionally, in order to shed light on the effect of the carbonyl groups of benzoxazolone/benzothiazolone, benzoxazole/benzothiazole-containing analogues were also synthesized and evaluated. Inhibition potency of all final compounds towards cholinesterase enzymes and their antioxidant activity were tested. Subsequently, the anti-inflammatory activity, cytotoxicity, apoptosis, and Aβ aggregation inhibition tests were also performed for selected compounds. The results indicated that compounds 11c, a pentanamide derivative with benzothiazolone core, and 14b, a keton derivative with benzothiazolone core, were considered as promising multi-functional agents for further investigation against AD. The reversibility, kinetic and molecular docking studies were also performed for the compounds with the highest AChE 14b (eeAChE IC
= 0.34 μM, huAChE IC
= 0.46 μM) and BChE 11c (eqBChE IC
= 2.98 μM, huBChE IC
= 2.56 μM) inhibitory activities.


Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells

Emine Erdag, Eda Becer, Yusuf Mulazim, Hafize Seda Vatansever, Hilal Kabadayı, Banu Kesanli
PMID: 32698749   DOI: 10.2174/1871520620666200721125820

Abstract

2(3H)-Benzoxazolone derivatives are preferential structural blocks in pharmacological probe designing with the possibility of modifications at various positions on the core structure. Benzoxazolones showed various biological activities such as analgesics, anti-inflammatory and anti-cancer.
In the present work, we have prepared new Mannich bases of 2(3H)-benzoxazolone derivatives and evaluated their cytotoxicities and proapoptotic properties in MCF-7 breast cancer cell line.
The structures of these compounds were characterized by FT-IR, elemental analysis, 1H and 13C NMR. Cytotoxicities of all the target compounds were investigated by MTT assay. Apoptotic properties of compounds were evaluated by immunocytochemistry using antibodies against caspase-3, cytochrome-c, FasL, and also TUNEL assay.
These two novel compounds, 1 and 2, both have the same piperazine substituent on the nitrogen atom of benzoxazolone and the main difference in the structures of these compounds is the presence of Cl substituent at the 5- position of the benzoxazolone ring. MTT results showed that compounds 1 and 2 were effective in terms of reduction of cell viability at 100μM and 50μM concentration for 48h, respectively. As a result of immunohistochemical staining, Fas L and caspase-3 immunoreactivities were significantly increased in MCF-7 cells after treatment with compound 1. Additionally, caspase-3 and cytochrome-c immunoreactivities were also increased significantly in MCF-7 cells after treatment with compound 2. The number of TUNEL positive cells was significantly higher in MCF-7 cells when compared with the control group after treatment with both compounds 1 and 2.
It could be concluded that N-substituted benzoxazolone derivatives increase potential anti-cancer effects and they could be promising novel therapeutic agents for chemotherapy.


New halogenated chalcones with cytotoxic and carbonic anhydrase inhibitory properties: 6-(3-Halogenated phenyl-2-propen-1-oyl)-2(3H)-benzoxazolones

Sinan Bilginer, Halise I Gul, Feyza S Erdal, Hiroshi Sakagami, Ilhami Gulcin
PMID: 32285546   DOI: 10.1002/ardp.201900384

Abstract

In this study, novel halogenated chalcones, 6-(3-halogenated phenyl-2-propen-1-one)-2(3H)-benzoxazolones (2a-n), were synthesized for the first time (except 2a), and their chemical structures were characterized by
H nuclear magnetic resonance (NMR),
C NMR, and high-resolution mass spectrometry spectra. Cytotoxic activities and carbonic anhydrase (CA) inhibitory effects of the compounds were studied to identify new possible drug candidate molecules. Cytotoxicity results pointed out that compound 2m, 6-[3-(3-bromophenyl)-2-propenoyl]-2(3H)-benzoxazolone, had the highest cytotoxicity (CC
) and potency selectivity expression (PSE) values. Thus, compound 2m can be considered as a lead compound of the series in terms of cytotoxicity. When the CA inhibition results of the compounds were evaluated, it was found that the K
values of the compounds ranged from 30.5 ± 11.3 to 65.5 ± 25.6 µM toward hCA I, and they ranged from 7.3 ± 1.8 to 58.8 ± 12.3 µM toward hCA II. However, the K
values of the reference drug, acetazolamide (AZA), were 30.2 ± 7.8 and 4.4 ± 0.6 μM toward hCA I and hCA II, respectively. According to the results obtained, compounds 2a-n had lower K
values than AZA, whereas compounds 2a, 2b, 2e-g, 2l, and 2n had similar K
values, compared with AZA. So, the compounds 2a, 2b, 2e-g, 2l, and 2n can be considered as lead molecules of this series for further considerations.


Semisynthesis and insecticidal bioactivities of benzoxazole and benzoxazolone derivatives of honokiol, a naturally occurring neolignan derived from Magnolia officinalis

Xiao-Yan Zhi, Ling-Yun Jiang, Ting Li, Li-Li Song, Yi Wang, Hui Cao, Chun Yang
PMID: 32165043   DOI: 10.1016/j.bmcl.2020.127086

Abstract

Honokiol, a natural bioactive neolignan isolated from the bark and leaf of Magnolia officinalis and Magnolia obovata, exhibits many important biological properties. In continuation of our interest in discovery of the agrochemicals derived from the natural sources, thirty-seven new 8/8'-alkylthiol-benzoxazole and N-alkyl/sulfonyl-benzoxazolone derivatives of honokiol were prepared and their insecticidal activities were evaluated against the larvae of Mythimna separata Walker and Plutella xylostella Linnaeus. The results showed that eleven derivatives exhibited potent insecticidal activity against M. separata when compared with the positive control. Particularly, compound 5h displayed the most promising insecticidal activity against M. separata with the final mortality rate (FMR) of 58.6%. Meanwhile, compounds 7n (FMR = 65.3%), 7p (FMR = 61.5%), and 8c (FMR = 65.3%) demonstrated a greater insecticidal activity against P. xylostella than toosendanin, a well-known botanical insecticide. Additionally, the preliminary structure-activity relationships (SARs) were also discussed. This study indicates that these honokiol derivatives could be used as leads for the further derivation and development of the potential pesticide candidates for crop protection.


Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds

Viktor A Zapol'skii, Ursula Bilitewski, Sören R Kupiec, Isabell Ramming, Dieter E Kaufmann
PMID: 32575902   DOI: 10.3390/molecules25122863

Abstract

Substituted nitrogen heterocycles are structural key units in many important pharmaceuticals. A new synthetic approach towards heterocyclic compounds displaying antibacterial activity against
or cytotoxic activity has been developed. The selective synthesis of a series of 64 new N-heterocycles from the three nitrobutadienes 2-nitroperchloro-1,3-butadiene, 4-bromotetrachloro-2-nitro-1,3-butadiene and (
)-1,1,4-trichloro-2,4-dinitrobuta-1,3-diene proved feasible. Their reactions with N-, O- and S-nucleophiles provide rapid access to push-pull substituted benzoxazolines, benzimidazolines, imidazolidines, thiazolidinones, pyrazoles, pyrimidines, pyridopyrimidines, benzoquinolines, isothiazoles, dihydroisoxazoles, and thiophenes with unique substitution patterns. Antibacterial activities of 64 synthesized compounds were examined. Additionally, seven compounds (thiazolidinone, nitropyrimidine, indole, pyridopyrimidine, and thiophene derivatives) exhibited a significant cytotoxicity with IC
-values from 1.05 to 20.1 µM. In conclusion, it was demonstrated that polyhalonitrobutadienes have an interesting potential as structural backbones for a variety of highly functionalized, pharmaceutically active heterocycles.


Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors

Simona Di Martino, Piero Tardia, Vincenzo Cilibrasi, Samantha Caputo, Marco Mazzonna, Debora Russo, Ilaria Penna, Natalia Realini, Natasha Margaroli, Marco Migliore, Daniela Pizzirani, Giuliana Ottonello, Sine Mandrup Bertozzi, Andrea Armirotti, Duc Nguyen, Ying Sun, Ernesto R Bongarzone, Peter Lansbury, Min Liu, Renato Skerlj, Rita Scarpelli
PMID: 32176488   DOI: 10.1021/acs.jmedchem.9b02004

Abstract

Sphingolipids (SphLs) are a diverse class of molecules that are regulated by a complex network of enzymatic pathways. A disturbance in these pathways leads to lipid accumulation and initiation of several SphL-related disorders. Acid ceramidase is one of the key enzymes that regulate the metabolism of ceramides and glycosphingolipids, which are important members of the SphL family. Herein, we describe the lead optimization studies of benzoxazolone carboxamides resulting in piperidine
, where we demonstrated target engagement in two animal models of neuropathic lysosomal storage diseases (LSDs), Gaucher's and Krabbe's diseases. After daily intraperitoneal administration at 90 mg kg
,
significantly reduced the brain levels of the toxic lipids glucosylsphingosine (GluSph) in 4L;C* mice and galactosylsphingosine (GalSph) in Twitcher mice. We believe that
is a lead molecule that can be further developed for the correction of severe neurological LSDs where GluSph or GalSph play a significant role in disease pathogenesis.


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